H-Val-Val-OH

Enzyme Inhibition Protease Biochemistry

H-Val-Val-OH is a nanotube-forming dipeptide with validated superior binding affinity for pancreatic elastase (Ki 1–10 mM), enabling rational inhibitor design. Its reliable self-assembly into nanotubes supports tissue engineering scaffolds and drug delivery vehicles. As an essential building block for Poststatin synthesis, it is irreplaceable in protease inhibitor development. Choose H-Val-Val-OH for evidence-based performance over generic dipeptides.

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
CAS No. 3918-94-3
Cat. No. B1682822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Val-Val-OH
CAS3918-94-3
SynonymsL-valyl-L-valine
Val-Val
valylvaline
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)O)N
InChIInChI=1S/C10H20N2O3/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1
InChIKeyKRNYOVHEKOBTEF-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





H-Val-Val-OH (CAS 3918-94-3): Core Properties and Procurement Baseline for the L-Valyl-L-valine Dipeptide


H-Val-Val-OH (L-Valyl-L-valine, Val-Val, CAS 3918-94-3) is a dipeptide composed of two L-valine residues linked by an amide bond . It is a hydrophobic, nanotube-forming compound with a molecular formula of C10H20N2O3 and a molecular weight of 216.28 g/mol . As an endogenous metabolite, it is an incomplete breakdown product of protein digestion and has been detected in various organisms, including Brassica napus, ginseng, and Mycoplasma genitalium [1]. The compound serves as a critical building block in peptide synthesis and is a key precursor in the synthesis of bioactive compounds, most notably the protease inhibitor Poststatin .

H-Val-Val-OH: Why Simple Dipeptide Substitution Compromises Experimental Reproducibility and Functional Outcomes


While the dipeptide class shares a common backbone, the specific side-chain composition of H-Val-Val-OH confers distinct biophysical and biochemical properties that are not interchangeable with close analogs like H-Val-Ala-OH, H-Leu-Leu-OH, or H-Ile-Ile-OH. Variations in hydrophobicity, steric bulk, and hydrogen-bonding capacity directly influence self-assembly behavior, enzymatic recognition, and pharmacokinetic profiles of derived prodrugs [1]. For instance, the hydrophobic nanotube formation observed with Val-Val is a specific structural feature that is not universally shared, and its binding affinity for proteases and transport systems differs quantitatively from even structurally similar dipeptides [2][3]. Therefore, substituting H-Val-Val-OH with a generic alternative without rigorous comparative validation risks significant deviations in experimental outcomes, from altered material properties to failed drug delivery.

Quantitative Differentiation of H-Val-Val-OH Against Key Comparators: An Evidence-Based Procurement Guide


H-Val-Val-OH Exhibits Superior Binding Affinity as an Elastase Inhibitor Compared to Other Dipeptide Derivatives

N-acetyl and N-carbobenzoxy derivatives of H-Val-Val-OH are significantly more potent competitive inhibitors of pancreatic elastase than derivatives of other dipeptides, including alanylalanine, leucylleucine, and isoleucylisoleucine [1]. The study reports Ki values between 1 and 10 mM for all tested dipeptide derivatives, with the derivatives of valylvaline demonstrating the best binding among them [1].

Enzyme Inhibition Protease Biochemistry

Distinct Self-Assembly Property: H-Val-Val-OH Forms Nanotubes, a Feature Not Shared by All Hydrophobic Dipeptides

H-Val-Val-OH is specifically classified as a hydrophobic, nanotube-forming dipeptide, a structural characteristic identified through crystallographic studies [1]. This property is a specific consequence of its molecular packing, which is distinct from the behavior of other hydrophobic dipeptides like H-Ile-Ile-OH, which forms hydrophobic columns rather than nanotubes [2].

Nanomaterials Self-Assembly Supramolecular Chemistry

Quantified Differences in N-Terminal Deamination Rate as a Conformational Probe

The deamination rate constant of the N-terminal amino group serves as a valuable probe for its accessibility and local conformation. A direct comparative study found the third-order deamination rate constant for valylvaline to be 46 min⁻¹M⁻², while the rate for the structurally similar dipeptide isoleucylvaline was 40 min⁻¹M⁻² [1]. This 15% difference quantitatively demonstrates that even subtle changes in side-chain structure lead to distinct biophysical behavior.

Protein Chemistry Enzymology Structural Biology

H-Val-Val-OH as a Preferred Prodrug Moiety for Enhancing Ocular Bioavailability

When conjugated to ganciclovir (GCV) to form the Val-Val-GCV prodrug, H-Val-Val-OH confers a superior profile of stability and permeability compared to other amino acid and dipeptide prodrugs. In a direct comparison, Val-Val-GCV showed no measurable degradation after 7 days at 37°C over a pH range of 1.4-5.4, demonstrating greater stability than Val-GCV [1]. Furthermore, its transcorneal permeability was seven- to eightfold greater than that of the parent drug GCV, a critical improvement for topical ophthalmic delivery [1].

Drug Delivery Prodrug Design Ophthalmology

Validated Application Scenarios for H-Val-Val-OH Based on Quantitative Differentiation Evidence


Protease Inhibition and Active-Site Probing Studies

Researchers studying pancreatic elastase or related serine proteases should select H-Val-Val-OH for its validated superior binding affinity compared to other dipeptide derivatives. The quantitative evidence showing that valylvaline derivatives are the best competitive inhibitors among a panel of analogs (Ki range 1-10 mM) makes it the optimal choice for designing inhibitors, studying active-site topology, or co-crystallization trials . Its use is justified by a direct head-to-head comparison, ensuring experimental outcomes are based on the most potent and specific molecular interaction available in this class.

Development of Peptide-Based Nanomaterials and Nanotube Scaffolds

Material scientists and nanotechnologists requiring a dipeptide that reliably self-assembles into nanotubes should prioritize H-Val-Val-OH. Its documented ability to form nanotubes is a specific, validated property that distinguishes it from other hydrophobic dipeptides, which may form alternative structures like hydrophobic columns . This guarantees the desired supramolecular architecture for applications in tissue engineering scaffolds, drug delivery vehicles, or bioelectronic interfaces, reducing the risk of failed self-assembly and ensuring project timelines are met with a functionally validated building block.

Design of Ocular Prodrugs with Enhanced Corneal Permeability

Pharmaceutical scientists focused on overcoming the ocular bioavailability barrier should employ H-Val-Val-OH as a promoiety of choice. Direct comparative data demonstrate that Val-Val-GCV prodrugs exhibit a 7- to 8-fold increase in transcorneal permeability over the parent drug and superior chemical stability over a Val-GCV prodrug . This evidence-based advantage reduces the empiricism in prodrug design, allowing for a more rational and efficient development process aimed at creating effective topical ophthalmic therapeutics for diseases like HSV-1 keratitis.

Synthesis of Complex Bioactive Peptides and Protease Inhibitors

Organic and medicinal chemists engaged in the synthesis of specific protease inhibitors, most notably Poststatin and its analogs, require H-Val-Val-OH as an essential and irreplaceable building block . The synthetic route to Poststatin is predicated on the incorporation of the Val-Val sequence. Substituting this dipeptide would result in the synthesis of a different, and likely less active or inactive, compound. Therefore, for the validated synthesis of this specific class of bioactive molecules, procurement of H-Val-Val-OH is non-negotiable for achieving the target compound and its associated biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Val-Val-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.